1-(4,4-Dimethyl-2,3-dihydroquinolin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4,4-Dimethyl-2,3-dihydroquinolin-1-yl)prop-2-en-1-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cycloaddition reactions or metal-catalyzed coupling processes . A common approach used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects . For instance, a diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones has been reported .Molecular Structure Analysis
The molecular structure of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The divergent formation of N-alkenylindole derivatives occurs by switching to the use of ZnBr 2 as the catalyst under the same reaction conditions .Mechanism of Action
While the specific mechanism of action for “1-(4,4-Dimethyl-2,3-dihydroquinolin-1-yl)prop-2-en-1-one” is not mentioned in the search results, quinoline derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
Future Directions
Quinoline derivatives continue to be valuable in drug research and development due to their interesting pharmaceutical and biological activities . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, future directions may involve synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydroquinolin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-13(16)15-10-9-14(2,3)11-7-5-6-8-12(11)15/h4-8H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKRBNIXYRNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=CC=CC=C21)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.